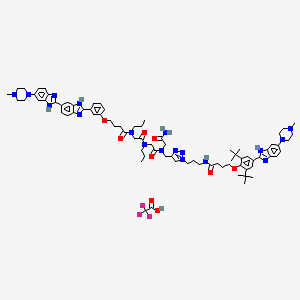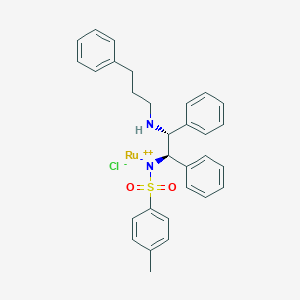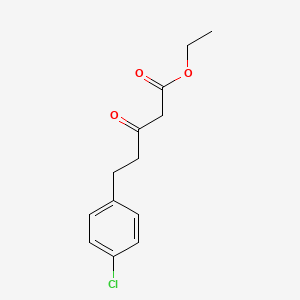![molecular formula C22H31NO5 B12432869 (1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadécan-8-one est une molécule organique complexe présentant une structure unique. Ce composé se caractérise par son squelette pentacyclique, qui comprend plusieurs atomes d’oxygène et d’azote, ainsi que divers groupes fonctionnels tels que l’oxolanone et les groupes éthyles. La structure complexe de ce composé en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadécan-8-one implique généralement plusieurs étapes, notamment des réactions de cyclisation, d’oxydation et de substitution. Les matières premières incluent souvent des molécules organiques simples qui subissent une série de transformations sous des conditions spécifiques pour former le composé souhaité. Les réactifs couramment utilisés dans ces réactions comprennent des acides, des bases, des agents oxydants et des solvants tels que le dichlorométhane et l’éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées afin de garantir un rendement élevé et une pureté élevée. Le processus peut inclure des réactions en continu, où les réactifs sont continuellement introduits dans un réacteur et le produit est continuellement éliminé. Cette méthode permet un meilleur contrôle des conditions réactionnelles et peut conduire à une production plus efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadécan-8-one peut subir différents types de réactions chimiques, notamment :
Oxydation : La présence de plusieurs atomes d’oxygène permet des réactions d’oxydation, qui peuvent conduire à la formation de nouveaux groupes fonctionnels.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyles, les transformant en alcools ou en autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers acides et bases. Les conditions réactionnelles peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, les réactions d’oxydation peuvent donner des acides carboxyliques ou des cétones, tandis que les réactions de réduction peuvent produire des alcools.
Applications de recherche scientifique
Le composé (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadécan-8-one présente diverses applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé peut être étudié pour son activité biologique potentielle, notamment ses interactions avec les enzymes et autres biomolécules.
Médecine : La recherche peut se concentrer sur ses effets thérapeutiques potentiels, tels que sa capacité à interagir avec des cibles moléculaires spécifiques dans l’organisme.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d’autres composés d’intérêt industriel.
Applications De Recherche Scientifique
The compound (1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to interact with specific molecular targets in the body.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
Le mécanisme par lequel (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadécan-8-one exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans diverses voies biologiques. La structure unique du composé lui permet de se lier à ces cibles avec une grande spécificité, conduisant à des changements dans leur activité et à des effets biologiques subséquents.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadécan-8-one comprennent d’autres molécules pentacycliques présentant des groupes fonctionnels et des caractéristiques structurelles similaires. Voici quelques exemples :
- Trifluorotoluène
- Dimère de méthylène de la lactame de la prégabaline
Unicité
Ce qui distingue (1S)-11-éthyl-7-méthyl-3-(4-méthyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[105001,502,1606,10]heptadécan-8-one des composés similaires est son arrangement spécifique des groupes fonctionnels et la présence de plusieurs atomes d’oxygène et d’azote dans son squelette pentacyclique.
Propriétés
Formule moléculaire |
C22H31NO5 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one |
InChI |
InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,22-/m0/s1 |
Clé InChI |
RRHMLMRBONYJOT-BMVYPHNVSA-N |
SMILES isomérique |
CCC1C2CCCC3N4[C@@]2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |
SMILES canonique |
CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)
![3-(3,5-Dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12432794.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)






![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
